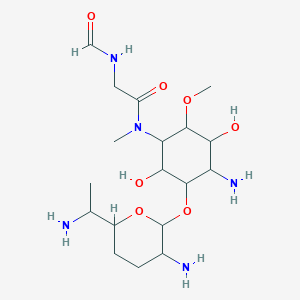

N-Formylfortimicin A

Description

Properties

CAS No. |

74228-81-2 |

|---|---|

Molecular Formula |

C18H35N5O7 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-formamido-N-methylacetamide |

InChI |

InChI=1S/C18H35N5O7/c1-8(19)10-5-4-9(20)18(29-10)30-16-12(21)14(26)17(28-3)13(15(16)27)23(2)11(25)6-22-7-24/h7-10,12-18,26-27H,4-6,19-21H2,1-3H3,(H,22,24) |

InChI Key |

YUNDUWUJKWLLGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CNC=O)OC)O)N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Formylfortimicin A; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Formylfortimicin A: Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylfortimicin A, also known as SF-1854, is an aminoglycoside antibiotic produced by the bacterium Micromonospora olivoasterospora. As a member of the fortimicin class of antibiotics, it exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex pseudo-disaccharide composed of a fortamine derivative and a 1,4-diaminocyclitol moiety. The N-formyl group is attached to one of the amino groups of the fortamine unit, distinguishing it from its parent compound, fortimicin A.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74228-81-2 | [1] |

| Molecular Formula | C₁₈H₃₅N₅O₇ | [1] |

| Molecular Weight | 433.50 g/mol | [1] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in water | |

| Optical Rotation | Specific rotation value not readily available in searched literature. | |

| Melting Point | Melting point not readily available in searched literature. |

Mechanism of Action

Like other aminoglycoside antibiotics, this compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of this compound to the 30S ribosomal subunit interferes with the translation process, leading to the production of non-functional or truncated proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.[2]

References

N-Formylfortimicin A: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylfortimicin A is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target bacterial protein synthesis. As a derivative of Fortimicin A, its mechanism of action is rooted in the disruption of ribosomal function, leading to the inhibition of bacterial growth and, ultimately, cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon data from its parent compound, Fortimicin A, to elucidate its function. The guide details its effects on the bacterial ribosome, summarizes its antibacterial activity, outlines key experimental protocols for its study, and provides visual representations of its molecular interactions and relevant experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by binding to the bacterial 70S ribosome and interfering with multiple stages of protein synthesis. The primary target is the 30S ribosomal subunit, a key component in the decoding of messenger RNA (mRNA).

The binding of this compound to the 30S subunit is thought to occur in the vicinity of the A-site on the 16S ribosomal RNA (rRNA). This interaction induces a conformational change in the ribosome, which leads to two primary consequences:

-

Inhibition of Translocation: The movement of the ribosome along the mRNA transcript, a critical step in the elongation phase of protein synthesis, is hindered. This stalling of the ribosome prevents the synthesis of full-length, functional proteins.

-

Induction of mRNA Misreading: The conformational change in the A-site leads to inaccurate decoding of the mRNA codons by aminoacyl-tRNAs. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

Furthermore, studies on the parent compound, Fortimicin A, have demonstrated that it inhibits the dissociation of the 70S ribosome into its 50S and 30S subunits, a crucial step in the ribosome cycle for the initiation of new rounds of translation.[1][2] This sequestration of ribosomes in a non-functional state further contributes to the overall inhibition of protein synthesis.

Signaling Pathway of Protein Synthesis Inhibition

Caption: this compound inhibits bacterial protein synthesis.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not widely published, the following table summarizes the MIC values for its parent compound, Fortimicin A, against a range of clinically relevant bacteria, providing a strong indication of the expected activity spectrum.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) for Fortimicin A |

| Escherichia coli | Negative | 0.2 - 3.13 |

| Klebsiella pneumoniae | Negative | 0.2 - 6.25 |

| Enterobacter cloacae | Negative | 0.4 - 6.25 |

| Serratia marcescens | Negative | 0.4 - 12.5 |

| Proteus mirabilis | Negative | 0.8 - 12.5 |

| Proteus vulgaris | Negative | 0.8 - 12.5 |

| Morganella morganii | Negative | 0.8 - 12.5 |

| Providencia stuartii | Negative | 0.8 - 12.5 |

| Pseudomonas aeruginosa | Negative | 3.13 - >100 |

| Staphylococcus aureus | Positive | 0.1 - 0.8 |

| Staphylococcus epidermidis | Positive | 0.2 - 1.56 |

| Enterococcus faecalis | Positive | 25 - >100 |

Note: Data is for Fortimicin A and serves as a reference for the expected activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known high concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

In Vitro Protein Synthesis Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Methodology:

-

Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an energy source (ATP and GTP), a mixture of amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), and an mRNA template (e.g., poly(U) for polyphenylalanine synthesis or a specific gene transcript).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation and Quantification: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

-

Measurement: Quantify the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

Ribosome Binding Assay

Objective: To determine if this compound directly binds to bacterial ribosomes.

Methodology (Competitive Binding Assay):

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial culture.

-

Radiolabeled Ligand: Use a radiolabeled aminoglycoside with a known binding site on the ribosome (e.g., [³H]-gentamicin or [³H]-dihydrostreptomycin).

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with a fixed concentration of the radiolabeled aminoglycoside.

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled ligand from the free ligand using a suitable method, such as nitrocellulose filter binding or equilibrium dialysis.

-

Quantification: Measure the amount of radioactivity retained on the filter or in the dialysis chamber. A decrease in radioactivity with increasing concentrations of this compound indicates that it competes with the radiolabeled ligand for binding to the ribosome.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Ribosome Inhibition

Caption: Logical flow of this compound's inhibitory action.

References

The Origin of N-Formylfortimicin A: A Technical Guide

An In-depth Examination of the Biosynthesis of N-Formimidoyl Fortimicin A (Dactimicin) in Micromonospora olivasterospora

This technical guide provides a comprehensive overview of the origin of N-Formylfortimicin A, more accurately known as N-formimidoyl fortimicin A or dactimicin. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic pathway, the enzymatic processes involved, and relevant experimental methodologies.

Introduction

N-formimidoyl fortimicin A, a potent aminoglycoside antibiotic, is a natural product of the actinomycete Micromonospora olivasterospora. It belongs to the fortimicin family of antibiotics and is distinguished by the presence of an N-formimidoyl group, which plays a crucial role in its biological activity. This document delves into the molecular origins of this important modification, providing a technical foundation for further research and development.

The Biosynthetic Pathway of Fortimicin A and N-Formimidoyl Fortimicin A

The biosynthesis of N-formimidoyl fortimicin A is a multi-step enzymatic process that begins with the precursor myo-inositol. The core structure of fortimicin A is assembled through a series of reactions catalyzed by enzymes encoded by the fortimicin (fms) gene cluster. The final step in the formation of N-formimidoyl fortimicin A is the addition of a formimidoyl group to the fortimicin A molecule.

Key Precursors and Intermediates

The biosynthetic pathway involves a cascade of intermediates, starting from myo-inositol and culminating in the formation of N-formimidoyl fortimicin A. While a complete, step-by-step elucidation of every intermediate is still an area of active research, key intermediates in the fortimicin A pathway have been identified through studies of blocked mutants of M. olivasterospora.

The N-Formimidoylation Step: Origin of the N-Formyl Group

A critical step in the biosynthesis of dactimicin is the N-formimidoylation of fortimicin A. This reaction is catalyzed by the enzyme N-formimidoyl fortimicin A synthase (FI-FTMase) , which is encoded by the fms14 gene within the fms biosynthetic gene cluster[1].

Tracer experiments have definitively shown that the formimidoyl group is derived from the amino acid glycine [1]. The FI-FTMase enzyme, a flavin adenine dinucleotide (FAD)-dependent oxidase, facilitates the oxidative conversion of glycine and its subsequent transfer to the amino group of fortimicin A[1].

dot

Caption: Origin of the N-formimidoyl group in dactimicin.

Quantitative Data

A study utilizing a D-optimal quadratic model identified several key parameters that significantly affect fortimicin production in M. olivasterospora.

| Parameter | Optimal Value/Range | Significance (P-value) |

| Initial pH | 7.0 | < 0.05 |

| Incubation Temperature | 30°C | < 0.05 |

| Incubation Time | 10 days | < 0.05 |

| Calcium Carbonate | 2-7 g/L | Not Significant |

| Agitation Rate | 100-300 rpm | Not Significant |

| Adapted from a study on the optimization of fortimicins production. The application of these optimized conditions resulted in a 10.5-fold increase in production compared to un-optimized conditions. |

Experimental Protocols

This section outlines generalized protocols for key experiments related to the study of N-formimidoyl fortimicin A biosynthesis. These are intended as a guide and may require further optimization based on specific laboratory conditions and research goals.

Fermentation of Micromonospora olivasterospora**

A fed-batch fermentation strategy is often employed to achieve high-density cultures and enhance the production of secondary metabolites like N-formimidoyl fortimicin A.

4.1.1. Inoculum Preparation

-

Aseptically transfer a cryopreserved vial of M. olivasterospora to a baffled flask containing a suitable seed medium.

-

Incubate the culture on a rotary shaker at the optimal temperature (e.g., 30°C) and agitation speed until a desired cell density is reached.

4.1.2. Fed-Batch Fermentation

-

Sterilize the production medium in the bioreactor.

-

Inoculate the bioreactor with the seed culture.

-

Maintain the temperature, pH, and dissolved oxygen at optimal levels.

-

Initiate the feeding of a concentrated nutrient solution after an initial batch phase. The feeding strategy can be a constant feed rate or an exponential feed to maintain a low substrate concentration and avoid catabolite repression.

-

Monitor the fermentation process by regularly sampling and analyzing cell growth and product formation.

dot

Caption: Generalized workflow for fed-batch fermentation.

Purification of N-Formimidoyl Fortimicin A Synthase (FI-FTMase)

The purification of FI-FTMase is essential for its biochemical characterization. A multi-step chromatographic procedure is typically employed.

-

Cell Lysis: Harvest the M. olivasterospora cells from the fermentation broth and lyse them using methods such as sonication or high-pressure homogenization in a suitable buffer.

-

Clarification: Centrifuge the cell lysate to remove cell debris and obtain a clear supernatant.

-

Chromatography:

-

Ion-Exchange Chromatography: Load the supernatant onto an anion-exchange column. Elute the bound proteins with a salt gradient.

-

Hydrophobic Interaction Chromatography: Subject the fractions containing FI-FTMase activity to hydrophobic interaction chromatography.

-

Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to obtain a highly purified enzyme.

-

-

Purity Analysis: Assess the purity of the enzyme at each step using SDS-PAGE.

Cloning and Expression of the fms14 Gene

The fms14 gene can be cloned and expressed in a heterologous host, such as E. coli, to facilitate the production and characterization of the FI-FTMase enzyme.

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from M. olivasterospora.

-

PCR Amplification: Amplify the fms14 gene from the genomic DNA using specific primers.

-

Vector Ligation: Ligate the PCR product into a suitable expression vector.

-

Transformation: Transform the recombinant vector into a competent E. coli expression host.

-

Expression and Verification: Induce the expression of the fms14 gene and verify the production of the recombinant FI-FTMase protein.

dot

Caption: General workflow for cloning the fms14 gene.

Conclusion

The origin of the N-formimidoyl group in N-formimidoyl fortimicin A (dactimicin) is a fascinating example of enzymatic modification in antibiotic biosynthesis. The identification of N-formimidoyl fortimicin A synthase (FI-FTMase) and the elucidation of glycine as the precursor for the formimidoyl group have provided significant insights into this process. Further research focusing on the detailed kinetic characterization of FI-FTMase and the optimization of fed-batch fermentation processes will be crucial for enhancing the production of this clinically important antibiotic. The experimental protocols and data presented in this guide offer a solid foundation for future investigations in this field.

References

An In-depth Technical Guide to the N-Formylfortimicin A Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylfortimicin A is a member of the fortimicin class of aminoglycoside antibiotics, which are produced by the actinomycete Micromonospora olivasterospora. These natural products exhibit potent antibacterial activity and are of significant interest to the pharmaceutical industry for the development of new therapeutic agents to combat antibiotic-resistant pathogens. A thorough understanding of the biosynthetic pathway of this compound is crucial for targeted genetic engineering of the producing organism to enhance antibiotic yield and to generate novel, more effective derivatives through combinatorial biosynthesis. This guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway, including the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved, and the key chemical transformations.

The Fortimicin Biosynthetic Gene Cluster (fms)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a cluster, designated as the fms (fortimicin) gene cluster, within the genome of Micromonospora olivasterospora. The complete sequence of this gene cluster has been determined and is available in GenBank under the accession number AJ628421.[1] The cluster spans approximately 27 kb and contains at least ten biosynthetic genes, along with a self-resistance gene.[2]

Key Genes in the fms Cluster and Their Putative Functions:

| Gene | Proposed Function | Homology/Notes |

| fms1 | Aminotransferase | Involved in the amination of the cyclitol ring. |

| fms3 | Dehydrogenase | Likely participates in oxidation steps of the sugar moiety. |

| fms4 | Kinase | Potentially involved in the phosphorylation of biosynthetic intermediates. |

| fms5 | Glycosyltransferase | Catalyzes the attachment of the sugar moiety to the fortamine core. |

| fms7 | Acyltransferase | May be involved in the transfer of the glycyl moiety. |

| fms8 | Dehydroxylase | Participates in the dehydroxylation of a precursor, possibly via phosphorylation.[2] |

| fms10 | Unknown | Function not yet fully determined. |

| fms11 | Transporter | Likely involved in the export of fortimicin from the cell. |

| fms12 | Regulatory protein | May play a role in the regulation of the fms gene cluster expression. |

| fms13 | Unknown | Function not yet fully determined. |

| fms14 | N-formimidoyl fortimicin A synthase | Catalyzes the final modification step, the addition of the N-formimidoyl group to Fortimicin A.[3] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the formation of the core aminocyclitol, fortamine, followed by glycosylation and a series of tailoring reactions. While not all steps have been fully elucidated experimentally, a proposed pathway can be constructed based on the identified genes, characterized enzymes, and analysis of biosynthetic intermediates.

Proposed Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of this compound.

1. Formation of the Fortamine Core: The pathway is believed to start from myo-inositol, a common precursor for aminocyclitols. A series of enzymatic reactions, including amination (catalyzed by aminotransferases like Fms1) and dehydroxylation (involving enzymes such as Fms8), leads to the formation of the characteristic fortamine core.[2]

2. Glycosylation: The fortamine core is then glycosylated by the action of a glycosyltransferase, likely Fms5. This enzyme attaches a modified sugar moiety to the aminocyclitol, forming a pseudodisaccharide intermediate.

3. Tailoring Reactions: Following glycosylation, a series of tailoring reactions occur, which may include oxidations, reductions, and further modifications to the sugar and aminocyclitol moieties, leading to the formation of Fortimicin B.

4. Acylation to form Fortimicin A: Fortimicin B is converted to Fortimicin A through the addition of a glycyl group. This reaction is likely catalyzed by an acyltransferase, putatively Fms7.

5. N-Formimidoylation to form this compound: The final step in the biosynthesis is the modification of the glycyl side chain of Fortimicin A to an N-formimidoyl group. This reaction is catalyzed by the well-characterized enzyme, N-formimidoyl fortimicin A synthase, encoded by the fms14 gene.[3] This unique FAD-dependent oxidase utilizes glycine as the source of the formimidoyl group in the presence of oxygen.[3]

Key Enzyme: N-Formimidoyl Fortimicin A Synthase (Fms14)

The enzyme responsible for the terminal step of the pathway, N-formimidoyl fortimicin A synthase, has been purified and characterized.

Biochemical Properties of Fms14:

| Property | Value | Reference |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | [3] |

| Substrates | Fortimicin A, Glycine, O₂ | [3] |

| Product | N-Formimidoyl Fortimicin A | [3] |

| Quaternary Structure | Homotetramer | [3] |

| Subunit Molecular Weight | ~52 kDa | [3] |

Experimental Protocols

Identification of Fortimicin Congeners by HPLC-ESI-Ion Trap-MS/MS

A robust method for the profiling of fortimicin and its biosynthetic intermediates from the fermentation broth of M. olivasterospora has been developed. This technique is crucial for identifying pathway intermediates and for analyzing the metabolic profiles of engineered strains.

Workflow:

Caption: Workflow for the analysis of fortimicin congeners.

Methodology:

-

Sample Preparation: The fermentation broth is first subjected to acid extraction at a pH of approximately 2.5. This is followed by a cleanup step using cation-exchange solid-phase extraction (SPE) to isolate the basic aminoglycoside compounds.

-

Chromatographic Separation: The extracted compounds are separated using high-performance liquid chromatography (HPLC). The use of pentafluoropropionic acid as an ion-pairing agent in the mobile phase is critical for achieving good separation of the highly polar fortimicin congeners.

-

Mass Spectrometric Detection: The separated compounds are detected and identified using electrospray ionization-ion trap tandem mass spectrometry (ESI-ion trap-MS/MS). This technique allows for the determination of the molecular weights of the compounds and provides structural information through fragmentation analysis.[4]

Cloning and Expression of Biosynthetic Genes

Standard molecular biology techniques are employed for the cloning and heterologous expression of the fms genes to characterize the function of the encoded enzymes.

General Protocol:

-

Gene Amplification: The target fms gene is amplified from the genomic DNA of M. olivasterospora using polymerase chain reaction (PCR) with specific primers.

-

Vector Ligation: The amplified gene is then ligated into a suitable expression vector, such as pET series for E. coli or pSET152 for Streptomyces hosts.

-

Transformation: The recombinant plasmid is transformed into a suitable expression host. E. coli is often used for initial protein expression and purification, while a heterologous Streptomyces host, which is more closely related to Micromonospora, may be required for the production of functional enzymes that require specific post-translational modifications or cofactors.

-

Protein Expression and Purification: The expression of the recombinant protein is induced, and the protein is then purified using standard chromatography techniques, such as affinity chromatography (e.g., His-tag) and size-exclusion chromatography.

-

Enzyme Assays: The function of the purified enzyme is then characterized by performing in vitro assays with the putative substrates and analyzing the products using methods like HPLC or LC-MS.

Regulation of the fms Gene Cluster

The regulation of antibiotic biosynthesis in actinomycetes is a tightly controlled process, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While the specific regulatory network for the fms cluster has not been extensively studied, the presence of a putative regulatory gene, fms12, within the cluster suggests the presence of a pathway-specific control mechanism. Further research is needed to elucidate the precise roles of Fms12 and to identify any global regulators that may influence the production of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a dedicated set of enzymes encoded by the fms gene cluster in Micromonospora olivasterospora. While the general outline of the pathway and the function of some key enzymes are known, further research is required to fully elucidate the function of all the biosynthetic genes, the precise sequence of enzymatic reactions, and the regulatory mechanisms controlling the pathway. A deeper understanding of these aspects will be instrumental for the rational design of metabolic engineering strategies to improve the production of this important antibiotic and to generate novel, clinically valuable derivatives. The application of modern synthetic biology and metabolic engineering tools, guided by the knowledge of the biosynthetic pathway, holds great promise for the future development of fortimicin-based therapeutics.

References

- 1. D-optimal design model and biosynthetic pathway for gentamicin production by Micromonospora purpureochromogenes NRRL B-16094 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organization and nature of fortimicin A (astromicin) biosynthetic genes studied using a cosmid library of Micromonospora olivasterospora DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-formimidoyl fortimicin A synthase, a unique oxidase involved in fortimicin A biosynthesis: purification, characterization and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Formylfortimicin A: A Technical Guide to its Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-formylfortimicin A, an aminoglycoside antibiotic, and its mechanism of action in the inhibition of bacterial protein synthesis. The document outlines the core principles of its inhibitory activity, presents available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows.

Core Mechanism of Action

This compound, a derivative of fortimicin A, belongs to the aminoglycoside class of antibiotics. These molecules are known to primarily target the bacterial ribosome, the cellular machinery responsible for protein synthesis. The inhibitory action of this compound, much like other aminoglycosides, is centered on its interaction with the 30S ribosomal subunit. This interaction disrupts the fidelity and efficiency of the translation process through several key mechanisms:

-

Induction of mRNA Misreading: this compound is believed to bind to the A-site of the 16S rRNA within the 30S subunit. This binding induces a conformational change that mimics the binding of a cognate tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins.

-

Inhibition of Ribosomal Translocation: The binding of this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. This disruption slows down or halts protein synthesis.

-

Inhibition of Ribosome Dissociation: Evidence from studies on the closely related fortimicin A suggests that these compounds can inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits after the termination of protein synthesis.[1][2] This sequestration of ribosomes prevents them from participating in new rounds of translation initiation, further reducing the overall rate of protein synthesis.

Quantitative Data on Inhibitory Activity

While specific quantitative data for this compound is limited in publicly accessible literature, studies on the parent compound, fortimicin A, provide valuable insights into the potency of this class of aminoglycosides.

| Compound | Assay | Target Organism/System | Inhibitory Concentration | Reference |

| Fortimicin A | Poly(U)-directed polyphenylalanine synthesis | E. coli cell-free system | 50% inhibition at ~1 µM | [1] |

| Fortimicin A | Misreading (Leucine incorporation) | E. coli cell-free system | Stimulation observed at 1 µM | [1] |

Note: The inhibitory concentrations can vary depending on the specific experimental conditions, including the composition of the cell-free system and the concentration of other components like Mg²⁺ ions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by aminoglycosides like this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a bacterial cell-free extract.

Materials:

-

S30 cell-free extract from E. coli

-

DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

This compound or other test compounds

-

Appropriate buffers and salts (e.g., Tris-HCl, Mg(OAc)₂, KOAc, NH₄OAc, DTT)

-

Luciferase assay reagent (if using luciferase reporter)

-

Fluorometer or luminometer

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the S30 cell-free extract, amino acid mixture, energy source, and buffer.

-

Add the Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Initiate Translation: Add the DNA template to each reaction mixture to start the transcription-translation process.

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours).

-

Quantify Protein Synthesis:

-

For a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.

-

For a GFP reporter, measure the fluorescence using a fluorometer.

-

-

Data Analysis: Plot the reporter signal against the concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Ribosome Binding Assay (Toeprinting)

Toeprinting, or primer extension inhibition assay, is used to identify the specific binding site of a molecule on the mRNA that is being translated by the ribosome.

Materials:

-

Purified 70S ribosomes from E. coli

-

mRNA template with a known sequence

-

A DNA primer labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye, complementary to a region downstream of the potential binding site

-

Reverse transcriptase

-

Deoxynucleotide triphosphates (dNTPs)

-

This compound or other test compounds

-

Appropriate buffers and salts

Procedure:

-

Anneal Primer to mRNA: Mix the labeled primer with the mRNA template and allow them to anneal.

-

Form Ribosome-mRNA Complex: Incubate the primer-annealed mRNA with purified 70S ribosomes to allow the formation of the translation initiation complex.

-

Add Inhibitor: Add this compound to the reaction mixture and incubate to allow binding to the ribosome-mRNA complex.

-

Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.

-

Termination of Extension: The reverse transcriptase will be blocked by the ribosome stalled on the mRNA at the site of inhibitor binding, resulting in a truncated cDNA product (the "toeprint").

-

Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The size of the toeprint fragment, determined by running a sequencing ladder alongside, will indicate the precise location of the ribosome stall, and thus the binding site of the inhibitor.

Visualizations

Signaling Pathway of Aminoglycoside-Induced Protein Synthesis Inhibition

Caption: Mechanism of this compound Action.

Experimental Workflow for Assessing Inhibition

Caption: Workflow for Characterizing Inhibitory Activity.

References

An In-Depth Technical Guide to the Ribosomal Binding Site of N-Formylfortimicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylfortimicin A is a semi-synthetic derivative of Fortimicin A, a pseudodisaccharide aminoglycoside antibiotic. Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis through direct interaction with the ribosome. However, key structural differences, notably the presence of a fortamine moiety in place of the more common 2-deoxystreptamine ring, suggest a distinct binding interaction compared to canonical aminoglycosides. This guide provides a comprehensive overview of the current understanding of the this compound ribosomal binding site, drawing on data from Fortimicin A and related compounds. It details the molecular interactions, functional consequences, and the experimental methodologies used to elucidate these mechanisms. Due to a lack of direct structural data for this compound, this guide synthesizes information from related aminoglycosides to propose a model of its ribosomal binding.

Introduction to this compound and its Mechanism of Action

Aminoglycoside antibiotics are a cornerstone in the treatment of severe bacterial infections. Their primary target is the bacterial ribosome, a complex ribonucleoprotein machine responsible for protein synthesis. By binding to the ribosome, aminoglycosides induce mistranslation of the genetic code and inhibit the translocation of transfer RNA (tRNA) and messenger RNA (mRNA), ultimately leading to bacterial cell death.

Fortimicin A, the parent compound of this compound, is a pseudodisaccharide aminoglycoside produced by Micromonospora olivoasterospora. It consists of a purpurosamine and a fortamine moiety linked by an alpha-glycosidic bond.[1] This structure distinguishes it from the more prevalent aminoglycosides like kanamycin and gentamicin, which contain a 2-deoxystreptamine (2-DOS) core.[2] This structural variance is critical as it has been demonstrated that fortimicins do not compete with 2-DOS aminoglycosides for their ribosomal binding sites, indicating a different mode of interaction.

The N-formyl modification on the terminal amine of Fortimicin A is a synthetic alteration. While the specific impact of this modification on ribosomal binding has not been empirically determined for Fortimicin A, studies on other aminoglycoside analogs have shown that N-formylation of amine groups can lead to a complete loss of antibacterial activity.[3] This suggests that the N-formyl group may sterically hinder the interaction with the ribosomal target or alter the electronic properties of the molecule, reducing its binding affinity.

The Bacterial Ribosome: The Target of Aminoglycoside Action

The bacterial ribosome is a 70S complex composed of two subunits: the small 30S subunit and the large 50S subunit. The 30S subunit is primarily responsible for decoding the mRNA, while the 50S subunit catalyzes the formation of peptide bonds.

The Primary Aminoglycoside Binding Site: The A-Site of the 16S rRNA

The primary binding site for most clinically relevant aminoglycosides is the A-site (aminoacyl-tRNA binding site) on the 30S ribosomal subunit. This site is a highly conserved region of the 16S ribosomal RNA (rRNA), specifically within helix 44 (h44).[4] Binding of aminoglycosides to the A-site induces a conformational change in the rRNA, forcing out two key adenine residues (A1492 and A1493).[5] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pair is present, thereby increasing the affinity for near-cognate aminoacyl-tRNAs and leading to errors in protein synthesis.[6]

A Secondary Binding Site: Helix 69 of the 23S rRNA

A secondary binding site for some aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA on the 50S subunit.[7][8] This helix is located at the interface of the two ribosomal subunits and plays a crucial role in intersubunit communication and ribosome recycling. Aminoglycoside binding to H69 is thought to interfere with these processes, contributing to their overall inhibitory effect on protein synthesis.[8]

Proposed Ribosomal Binding of this compound

In the absence of direct structural data for this compound, its binding to the ribosome is inferred from studies on Fortimicin A and the general principles of aminoglycoside-ribosome interactions.

It is established that Fortimicin A inhibits protein synthesis and induces misreading, consistent with an interaction at or near the A-site of the 16S rRNA. However, the fact that it does not compete with 2-DOS aminoglycosides suggests that its precise footprint within the A-site differs. The fortamine ring, with its unique stereochemistry, likely engages with different nucleotides or the same nucleotides in a different manner compared to the 2-DOS moiety.

The N-formyl group on this compound is a significant modification. Given that the amino groups of aminoglycosides are critical for their interaction with the negatively charged phosphate backbone of rRNA, the formylation of one of these amines would be expected to reduce the binding affinity. This is supported by findings that N-formylation of other aminoglycosides abrogates their antibacterial activity.[3]

Quantitative Data on Aminoglycoside-Ribosome Interactions

While specific quantitative binding data for this compound is not available, the following table summarizes the dissociation constants (Kd) for the binding of various aminoglycosides to helix 69 of the E. coli 23S rRNA, providing a comparative context for the affinity of these antibiotics to a key ribosomal binding site.

| Aminoglycoside | Dissociation Constant (Kd) to E. coli H69 (µM) | Citation |

| Neomycin B | 0.3 ± 0.1 | [8] |

| Tobramycin | 0.2 ± 0.2 | [8] |

| Paromomycin | 5.4 ± 1.1 | [8] |

| Paromomycin (with pseudouridine modifications) | 2.6 ± 0.1 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate antibiotic-ribosome interactions.

Toeprinting Assay for Mapping Ribosome Stalling

The toeprinting assay is a primer extension inhibition method used to precisely map the position of a stalled ribosome on an mRNA transcript.

Protocol:

-

Reaction Mixture Preparation: In a final volume of 10 µl, combine the following components in an RNase-free tube:

-

mRNA template (1 pmol)

-

5'-radiolabeled DNA primer complementary to a downstream sequence of the mRNA (2 pmol)

-

E. coli 70S ribosomes (1.5 pmol)

-

Initiator tRNA (tRNAfMet) (3 pmol)

-

Translation buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

-

This compound at various concentrations (or other test antibiotic)

-

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes to allow for the formation of the initiation complex and any antibiotic-induced stalling.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture. Incubate at 37°C for another 15 minutes. The reverse transcriptase will synthesize a cDNA copy of the mRNA template, stopping where it encounters the stalled ribosome.

-

Analysis: Denature the reaction products and run them on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template. The position of the "toeprint" band indicates the precise location of the ribosome stall.

Ribosome Profiling (Ribo-Seq) to Assess Global Translational Effects

Ribosome profiling provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.

Protocol:

-

Cell Lysis and Ribosome Footprinting:

-

Treat bacterial cultures with an elongation inhibitor (e.g., chloramphenicol) to trap ribosomes on mRNAs.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

-

Ribosome Isolation: Isolate the 70S monosomes containing the protected mRNA fragments (footprints) by sucrose density gradient centrifugation.

-

Footprint Extraction: Extract the RNA from the isolated monosomes and purify the ~30 nucleotide footprints by denaturing polyacrylamide gel electrophoresis.

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the purified footprints.

-

Reverse transcribe the footprints to cDNA.

-

PCR amplify the cDNA library.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes and quantify the translation of each gene.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Ribosome-Ligand Complexes

Cryo-EM allows for the high-resolution structural determination of large macromolecular complexes in a near-native state.

Protocol:

-

Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form the ribosome-antibiotic complex.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction to account for beam-induced movement.

-

Use automated particle picking to select images of individual ribosome complexes.

-

Classify the particle images into different conformational states.

-

Generate a 3D reconstruction of the ribosome-antibiotic complex.

-

-

Model Building and Refinement: Build an atomic model of the this compound and the ribosomal binding pocket into the cryo-EM density map and refine the structure.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of aminoglycosides and the experimental workflows used to study them.

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for the toeprinting assay.

Caption: Workflow for ribosome profiling (Ribo-Seq).

Conclusion and Future Directions

This compound represents an interesting but understudied aminoglycoside antibiotic. Its unique fortamine-containing structure suggests a ribosomal binding mode that is distinct from the well-characterized 2-deoxystreptamine-containing aminoglycosides. While its mechanism of action is presumed to involve binding to the ribosomal A-site and inducing translational errors, the precise molecular interactions remain to be elucidated. The likely negative impact of the N-formyl group on its antibacterial activity underscores the importance of the free amino groups for effective ribosome binding.

Future research should prioritize obtaining high-resolution structural data of this compound and Fortimicin A in complex with the bacterial ribosome. Such studies, employing cryo-EM or X-ray crystallography, would provide definitive insights into their binding sites and the specific interactions that govern their activity. Furthermore, quantitative binding assays are needed to determine the affinity of these compounds for their ribosomal targets and to precisely quantify the effect of the N-formyl modification. A deeper understanding of the structure-activity relationships of fortimicin-class aminoglycosides will be invaluable for the rational design of novel antibiotics that can overcome existing resistance mechanisms.

References

- 1. Conformations of fortimicins and three-dimensional structure-activity relationship in the aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudouridine modifications influence binding of aminoglycosides to helix 69 of bacterial ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

N-Formylfortimicin A CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylfortimicin A, also known as SF-1854, is an aminoglycoside antibiotic with demonstrated broad-spectrum antibacterial activity. This technical guide provides a concise yet in-depth overview of its core characteristics, including its chemical identification, mechanism of action, and biosynthetic pathway. The information is tailored for professionals in the fields of microbiology, pharmacology, and drug development.

Chemical Identification

| Property | Value |

| CAS Number | 74228-81-2[1] |

| Synonyms | SF-1854 |

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial ribosomes and inhibiting protein synthesis.[2] This mechanism is characteristic of the aminoglycoside class of antibiotics, which are known to interfere with the fidelity of translation and disrupt the synthesis of essential proteins, ultimately leading to bacterial cell death.

Antibacterial Activity

This compound has shown notable inhibitory effects against various Gram-positive and Gram-negative bacteria. Quantitative data regarding its minimum inhibitory concentration (MIC) against Escherichia coli is presented below.

| Microorganism | MIC (μg/mL) |

| Escherichia coli | 12.5 - 50[2] |

Biosynthesis of this compound

This compound is biosynthetically derived from Fortimicin A. The process involves an enzymatic conversion catalyzed by N-formimidoyl fortimicin A synthase. This enzyme facilitates the addition of a formimidoyl group, derived from glycine, to Fortimicin A. This biosynthetic step is a key part of the maturation of this potent antibiotic.

Caption: Enzymatic conversion of Fortimicin A to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following provides a general methodology for determining the MIC of this compound, based on standard broth microdilution techniques.

1. Preparation of Bacterial Inoculum:

-

A suspension of the test bacteria (e.g., E. coli) is prepared from an overnight culture on a suitable growth medium.

-

The suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in an appropriate solvent.

-

A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using a suitable broth medium.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the bacterial suspension.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Isolation and Purification of this compound

While a detailed, step-by-step protocol is not provided in the available literature, the general approach for isolating aminoglycoside antibiotics from fermentation broths typically involves the following key stages. A foundational method for the isolation of this compound has been described by Inouye et al. (1980).

1. Fermentation:

-

Cultivation of a producing microorganism, such as a Micromonospora species, under conditions optimized for antibiotic production.

2. Initial Extraction:

-

Separation of the biomass from the fermentation broth by centrifugation or filtration.

-

The supernatant, containing the antibiotic, is then subjected to further processing.

3. Ion-Exchange Chromatography:

-

The crude extract is passed through a cation-exchange resin.

-

The basic aminoglycoside binds to the resin, while neutral and acidic impurities are washed away.

-

The antibiotic is then eluted using a salt or pH gradient.

4. Further Purification:

-

Additional chromatographic steps, such as adsorption chromatography or size-exclusion chromatography, may be employed to achieve higher purity.

5. Characterization:

-

The purified compound is characterized using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

Caption: General workflow for the isolation and purification of this compound.

References

The Biological Frontier of N-Formylfortimicin A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the exploration of novel and modified antibiotic structures is paramount. The fortimicin class of aminoglycoside antibiotics, characterized by a unique pseudodisaccharide scaffold, presents a promising avenue for the development of next-generation therapeutics. These compounds, including N-Formylfortimicin A and its analogs, have demonstrated potent efficacy against a range of bacterial pathogens, including some strains resistant to conventional aminoglycosides. Notably, certain fortimicin analogs exhibit a desirable toxicological profile with potentially lower inherent ototoxicity and nephrotoxicity. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Core Mechanism of Action

Aminoglycoside antibiotics, including the fortimicin family, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[1] This interaction disrupts the fidelity of protein translation in several ways: it can induce codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the messenger RNA (mRNA). The culmination of these events is the production of aberrant, non-functional proteins, which ultimately leads to bacterial cell death. Fortimicins are noted to be resistant to many common aminoglycoside-modifying enzymes, a prevalent mechanism of bacterial resistance.

Biological Activity of Fortimicin A and Analogs

The antibacterial spectrum of fortimicin A is broad, encompassing many clinically significant aerobic and facultatively anaerobic bacteria. Its activity is comparable to that of amikacin. However, its efficacy against Pseudomonas aeruginosa is relatively weak.[2] Strategic structural modifications have been shown to enhance the activity profile of the parent molecule.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fortimicin A and a key analog against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.

| Compound | Organism | MIC Range (μg/mL) |

| Fortimicin A | Enterobacteriaceae | 0.5 - 8 |

| Staphylococcus aureus | 0.25 - 4 | |

| Pseudomonas aeruginosa | 16 - >128 | |

| O-demethylfortimicin A | Pseudomonas aeruginosa | 4 - 32 |

Note: Data compiled from multiple sources. Specific values can vary based on the bacterial strain and testing conditions.

Recent studies have also explored the synergistic effects of fortimicin A with other classes of antibiotics, particularly against multidrug-resistant (MDR) pathogens. For instance, the combination of fortimicin with β-lactam antibiotics like meropenem and ceftazidime has shown significant synergy against MDR P. aeruginosa.[3]

Structure-Activity Relationships (SAR)

While comprehensive SAR studies for a wide range of this compound analogs are not extensively available in the public literature, some general principles for the fortimicin class can be inferred. The core pseudodisaccharide structure is essential for activity. Modifications at various positions can influence both the potency and the spectrum of activity. For example, the synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A resulted in analogs with weaker antimicrobial activity compared to fortimicin A, highlighting the sensitivity of the molecule to structural changes in these regions.[1] The improved activity of O-demethylfortimicin A against P. aeruginosa suggests that modifications at the 3-O-position of the purpurosamine ring can be beneficial.[4] Further research into a diverse array of N-acyl analogs is necessary to fully elucidate the SAR for this promising class of antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific concentration (typically 5 x 10^5 CFU/mL)

-

Stock solution of the test compound (e.g., this compound) of known concentration

-

Positive control (bacterial growth without antibiotic)

-

Negative control (medium only)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.

-

Inoculation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. b. Add 10 µL of the standardized bacterial suspension to each well (except the negative control wells).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Key Processes

General Mechanism of Aminoglycoside Action

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound and its analogs represent a compelling class of aminoglycoside antibiotics with the potential to address the challenge of antimicrobial resistance. Their unique structural features and activity against some resistant strains warrant further investigation. This guide has provided a foundational understanding of their biological activity, presented available quantitative data, and detailed a key experimental protocol. The continued exploration of the structure-activity relationships through the synthesis and evaluation of novel analogs will be crucial in optimizing the therapeutic potential of this promising family of antibiotics.

References

- 1. Synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PMC [pmc.ncbi.nlm.nih.gov]

N-Formylfortimicin A: A Technical Guide on its Role as a Broad-Spectrum Antibiotic

Disclaimer: Publicly available scientific literature contains limited specific data on N-Formylfortimicin A. This guide leverages information on the closely related parent compound, Fortimicin A, to provide a comprehensive overview of its anticipated properties and mechanisms. The data presented herein should be considered representative of the fortimicin class of aminoglycoside antibiotics.

Introduction

This compound belongs to the fortimicin family, a class of pseudodisaccharide aminoglycoside antibiotics produced by Micromonospora species.[1] Aminoglycosides are a cornerstone in the treatment of serious bacterial infections, and the unique structural features of the fortimicin class have prompted investigations into their potential as broad-spectrum therapeutic agents. This technical guide provides an in-depth analysis of the antibacterial activity, mechanism of action, and relevant experimental methodologies pertaining to this compound, with a primary focus on the foundational data from its parent compound, Fortimicin A.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fortimicin antibiotics exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3][4] This targeted inhibition ultimately leads to a cascade of events culminating in bacterial cell death.

The primary mechanism involves the binding of the fortimicin molecule to the 30S ribosomal subunit. This interaction interferes with the translation process in several ways:

-

Inhibition of Polypeptide Elongation: Fortimicin A has been shown to inhibit the polymerization of amino acids, a critical step in the elongation of the polypeptide chain.[2][3][4]

-

Induction of Miscoding: The binding of Fortimicin A to the ribosome can cause misreading of the messenger RNA (mRNA) template. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in the production of non-functional or toxic proteins.[2][3][4]

-

Inhibition of Ribosomal Dissociation: Fortimicins A and B have been observed to inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits, a crucial step in the ribosome recycling phase of translation.[3]

References

- 1. Isolation and identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Preliminary Efficacy of N-Formylfortimicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the efficacy of N-Formylfortimicin A, an aminoglycoside antibiotic. The information presented is based on available scientific literature. Due to the limited publicly accessible data on this specific compound, this document focuses on the foundational findings and established methodologies relevant to its class.

Introduction

This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily inhibit protein synthesis in bacteria.[1] The N-formyl modification to the fortimicin A structure is a key feature, potentially influencing its antibacterial spectrum and resistance profile. This document summarizes the known efficacy data, outlines relevant experimental protocols for its evaluation, and visualizes the underlying molecular mechanism and experimental workflows.

Quantitative Efficacy Data

The available quantitative data on the in vitro efficacy of this compound is currently limited. The primary reported activity is against Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 12.5 - 50 |

Data sourced from MedChemExpress, citing Inouye S, et al. (1980).[2]

Further comprehensive studies are required to establish the full spectrum of activity against a broader range of Gram-positive and Gram-negative pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the efficacy of this compound, based on standard practices for aminoglycoside antibiotics.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well microtiter plate, typically ranging from 0.125 to 256 µg/mL.

-

Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a growth control well containing no antibiotic.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.

-

Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

The following diagrams illustrate the mechanism of action of aminoglycosides and a typical experimental workflow for efficacy testing.

Mechanism of Action

Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by targeting the bacterial ribosome. The proposed mechanism involves the following key steps:

-

Cellular Uptake: The antibiotic enters the bacterial cell, passing through the outer membrane via porin channels.

-

Ribosomal Binding: this compound binds to the 30S ribosomal subunit. This interaction is a critical step in disrupting protein synthesis.

-

Inhibition of Protein Synthesis: The binding of the aminoglycoside to the ribosome can lead to two primary outcomes:

-

Codon Misreading: It interferes with the fidelity of translation, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Translocation Blockage: It can also inhibit the movement of the ribosome along the mRNA molecule, thereby halting protein synthesis altogether.

-

Conclusion

The preliminary data on this compound indicate its potential as an antibacterial agent, particularly against Gram-negative bacteria such as E. coli. However, the currently available information is sparse. To fully understand its efficacy and potential clinical utility, further research is imperative. This should include comprehensive in vitro susceptibility testing against a wide panel of clinically relevant bacteria, in vivo efficacy studies in animal models of infection, and detailed mechanistic studies to elucidate the specific role of the N-formyl group in its antibacterial activity and resistance profile. This technical guide serves as a foundational document to encourage and guide future research in these critical areas.

References

N-Formylfortimicin A: A Basic Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacological profile of N-Formylfortimicin A, an aminoglycoside antibiotic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes the available data on its antibacterial activity, mechanism of action, and toxicological profile, drawing from studies on its parent compound, fortimicin A, where specific data for the N-formyl derivative is not available.

Antibacterial Activity

This compound is a broad-spectrum aminoglycoside antibiotic. Its activity is comparable to that of amikacin against a wide range of clinically significant aerobic and facultatively anaerobic bacteria. However, it demonstrates relatively weak activity against Pseudomonas aeruginosa.

Table 1: In Vitro Antibacterial Activity of Fortimicin A

| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| Escherichia coli | 3,998 | 2.0 | 4.0 | 98.4 |

| Klebsiella pneumoniae | 2,059 | 1.0 | 4.0 | 98.7 |

| Enterobacter cloacae | 772 | 1.0 | 8.0 | 95.7 |

| Serratia marcescens | 544 | 1.0 | 2.0 | 99.6 |

| Proteus mirabilis | 998 | 2.0 | 4.0 | 99.7 |

| Providencia stuartii | 185 | 2.0 | 4.0 | 98.4 |

| Citrobacter freundii | 277 | 2.0 | 8.0 | 95.3 |

| Staphylococcus aureus | 2,096 | 0.5 | 1.0 | 99.9 |

Data presented is for the parent compound, fortimicin A, and is compiled from collaborative in vitro susceptibility testing studies.

Of particular note is the potent activity of fortimicin A against gentamicin-resistant Gram-negative bacilli. In a study of 95 clinical isolates selected for gentamicin resistance, fortimicin A demonstrated significant efficacy.

Table 2: Activity of Fortimicin A Against Gentamicin-Resistant Gram-Negative Bacilli

| Antibiotic | Concentration (µg/mL) | % of Strains Inhibited |

| Fortimicin A | 6.2 | 92.6 |

| Amikacin | 6.2 | 90.5 |

| Gentamicin | 6.2 | 23.2 |

| Tobramycin | 6.2 | 8.4 |

Mechanism of Action

As an aminoglycoside antibiotic, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary intracellular target is the bacterial ribosome.

The mechanism involves the following key steps:

-

Cellular Uptake: The cationic aminoglycoside molecule is actively transported across the bacterial cell membrane. This process is dependent on electron transport and is more effective under aerobic conditions.

-

Ribosomal Binding: this compound binds to the 30S ribosomal subunit. Specifically, it interacts with the 16S ribosomal RNA (rRNA).

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome, leading to:

-

Codon Misreading: The fidelity of mRNA translation is compromised, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of non-functional or toxic proteins.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, halting protein synthesis.

-

Blockade of Initiation Complex Formation: The formation of the initiation complex for protein synthesis can also be inhibited.

-

The culmination of these effects is a disruption of essential cellular processes, leading to bacterial cell death.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using standardized microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the International Organization for Standardization (ISO).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Generalized Protocol)

This protocol is a generalized representation based on CLSI and ISO guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Stock Solution:

-

Accurately weigh a suitable amount of this compound reference standard powder.

-

Dissolve the powder in a specified solvent (e.g., sterile deionized water) to create a stock solution of a known high concentration (e.g., 1024 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

-

-

Preparation of Microdilution Plates:

-

Using sterile 96-well microtiter plates, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

-

The final volume in each well will be 100 µL.

-

Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Pharmacokinetics and Toxicology

Toxicological studies on the parent compound, fortimicin A sulfate, have been conducted.

Table 3: Acute Toxicity of Fortimicin A Sulfate

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mouse | Intravenous | 159 |

| Mouse | Subcutaneous | 700 |

| Mouse | Oral | > 5000 |

| Rat | Intravenous | 110 |

| Rat | Subcutaneous | 1300 |

| Rat | Oral | > 5000 |

Data is for fortimicin A sulfate.

Subacute toxicity studies in rats and dogs have shown that the primary target organ for toxicity is the kidney, which is a characteristic of the aminoglycoside class of antibiotics. Ototoxicity (both auditory and vestibular) is also a potential adverse effect associated with aminoglycosides.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against many clinically relevant Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin. Its mechanism of action is the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. As with other aminoglycosides, potential toxicities include nephrotoxicity and ototoxicity. Further research is warranted to fully elucidate the pharmacokinetic profile and clinical utility of this compound.

References

An In-depth Technical Guide to the Fortimicin Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fortimicin class of antibiotics, covering their core characteristics, mechanism of action, spectrum of activity, structure-activity relationships, and biosynthesis. It is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.

Introduction to Fortimicins